Methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
Methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound featuring a benzoate ester linked to a tetrahydroisoquinoline core. This structure is notable for its potential biological activities and pharmacological importance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multi-step organic synthesis.
Initial Formation of Tetrahydroisoquinoline Core: Starting with the cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Modifications: Introduction of the 6,7-dimethoxy and m-tolylcarbamoyl groups using nucleophilic substitution reactions or carbamoylation techniques.
Esterification: Finally, esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid or a condensing agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial-scale synthesis would require optimized reaction conditions including controlled temperatures, pressures, and the use of continuous flow reactors to ensure efficient production and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidative cleavage at the methoxy groups under strong oxidizing conditions.
Reduction: Reduction reactions could target the carbonyl groups, potentially yielding corresponding alcohols.
Substitution: Nucleophilic substitution reactions at the aromatic rings can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Hydride donors such as sodium borohydride or lithium aluminum hydride.
Substitution: Common nucleophiles like amines or alkoxides under basic or catalytic conditions.
Major Products:
Oxidation Products: Cleaved derivatives with hydroxyl or carboxyl groups.
Reduction Products: Alcoholic derivatives at the carbonyl positions.
Substitution Products: Various functionalized analogs depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Used as a synthetic intermediate in the preparation of more complex molecules.
Biology:
Investigated for its potential as a bioactive molecule, possibly interacting with cellular proteins or enzymes.
Medicine:
Explored for pharmacological properties such as anti-inflammatory or anticancer activities.
Industry:
Can be used in the synthesis of specialty chemicals or advanced materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways:
The compound likely exerts its effects by binding to specific proteins or enzymes, influencing their activity. For example, it may inhibit certain metabolic pathways in cancer cells, leading to growth arrest or apoptosis.
Pathway-specific interactions include modulation of signaling cascades that are crucial in disease mechanisms.
Comparison with Similar Compounds
Methyl 4-(2-(3,4-dimethoxyphenyl)ethylcarbamoyl)benzoate: Another ester with a similar tetrahydroisoquinoline core but different substitution pattern.
4-((6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methoxy)benzoic acid: A carboxylic acid derivative, exhibiting differing physicochemical properties.
N-(3,4-dimethoxybenzyl)-4-(m-tolylcarbamoyl)benzoate: Features similar aromatic substitutions but varies in the core structure.
By comparing these compounds, the unique combination and specific functionalization of Methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can be appreciated for its specific and often potent biological activities.
Properties
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-[(3-methylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O6/c1-18-6-5-7-21(14-18)29-28(32)30-13-12-20-15-25(33-2)26(34-3)16-23(20)24(30)17-36-22-10-8-19(9-11-22)27(31)35-4/h5-11,14-16,24H,12-13,17H2,1-4H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRIAJIMNLEEEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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